molecular formula C21H22N2O4 B11058469 5-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11058469
M. Wt: 366.4 g/mol
InChI Key: XAIAAUSTCXWRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzofuran ring and a benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, including the formation of the benzofuran and benzimidazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound have shown promise as anticancer agents. Their ability to inhibit cell growth and induce apoptosis in cancer cells has been a focus of research .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desired characteristics .

Mechanism of Action

The mechanism of action of 5-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as inhibition of cell growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one apart is its combination of the benzofuran and benzimidazole rings. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C21H22N2O4/c1-21(2)11-14-6-5-7-18(19(14)27-21)26-12-17(24)13-8-9-15-16(10-13)23(4)20(25)22(15)3/h5-10H,11-12H2,1-4H3

InChI Key

XAIAAUSTCXWRLS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)C3=CC4=C(C=C3)N(C(=O)N4C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.